Fragment-Based or Scaffold-Hopping Library Design
As a structurally distinct benzothiazole-piperazine hybrid that combines a 6-methoxy electron-donating group with a pyrimidin-2-yl hydrogen-bond acceptor, this compound may serve as a core scaffold in fragment-based drug discovery libraries [1]. The benzothiazole-piperazine-pyrimidine architecture is validated in kinase inhibitor design, as demonstrated by potent CDK2 inhibitors in the same chemotype space (e.g., compound 10s, CDK2 IC50 15.4 nM) [1]. However, the specific contributions of the 6-methoxy substitution remain uncharacterized.
